molecular formula C10H11NO3 B12510321 3',4'-Dimethyl-5'-nitroacetophenone

3',4'-Dimethyl-5'-nitroacetophenone

Katalognummer: B12510321
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: XMIABQVNNUUBRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’,4’-Dimethyl-5’-nitroacetophenone is an organic compound with the molecular formula C10H11NO3 It is a derivative of acetophenone, characterized by the presence of two methyl groups and a nitro group on the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-5’-nitroacetophenone typically involves nitration of 3’,4’-dimethylacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and acetic anhydride . The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dimethyl-5’-nitroacetophenone can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3’,4’-Dimethyl-5’-nitroacetophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 3’,4’-Dimethyl-5’-aminoacetophenone.

    Substitution: Halogenated or sulfonated derivatives of 3’,4’-Dimethyl-5’-nitroacetophenone.

    Oxidation: 3’,4’-Dimethyl-5’-carboxyacetophenone.

Wissenschaftliche Forschungsanwendungen

3’,4’-Dimethyl-5’-nitroacetophenone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3’,4’-Dimethyl-5’-nitroacetophenone involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methyl groups can influence the compound’s reactivity and stability by donating electron density to the aromatic ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3’,4’-Dimethylacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3’,4’-Dinitroacetophenone: Contains two nitro groups, increasing its reactivity and potential for further chemical modifications.

    4’-Methyl-3’-nitroacetophenone: Has only one methyl group, resulting in different steric and electronic effects.

Uniqueness

3’,4’-Dimethyl-5’-nitroacetophenone is unique due to the presence of both methyl and nitro groups on the aromatic ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in organic synthesis and research.

Eigenschaften

Molekularformel

C10H11NO3

Molekulargewicht

193.20 g/mol

IUPAC-Name

1-(3,4-dimethyl-5-nitrophenyl)ethanone

InChI

InChI=1S/C10H11NO3/c1-6-4-9(8(3)12)5-10(7(6)2)11(13)14/h4-5H,1-3H3

InChI-Schlüssel

XMIABQVNNUUBRN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.